Erythbidin A
Overview
Description
Erythbidin A, a novel compound isolated from the wood of Erythrina x bidwillii, has attracted scientific interest due to its unique structure and potential applications. This compound, along with known isoflavans such as phaseollinisoflavan and pterocarpan sandwicensin, contributes to the diverse phytochemical profile of the Erythrina species. Erythbidin A is characterized by a distinct dimethylpyrene substitution at the 2′,3′-position, distinguishing it from other isoflavans and highlighting its chemical significance (Tanaka et al., 1998).
Synthesis Analysis
The synthesis of Erythbidin A and its analogs has not been directly detailed in the available literature through the search. However, the synthesis of complex organic molecules often involves multi-step reactions, including the formation of key intermediates, functional group transformations, and chiral center generation. For compounds similar to Erythbidin A, methodologies such as oxidative phenol dearomatization mediated by hypervalent iodine reagents could be relevant, as demonstrated in the synthesis of the erythrina alkaloid erysotramidine, which also employs a novel route to a key indolinone moiety (L'homme et al., 2014).
Molecular Structure Analysis
The molecular structure of Erythbidin A, featuring a dimethylpyrene substitution, suggests a complex architecture with significant implications for its chemical behavior and interactions. The structure is a testament to the compound's biosynthesis pathway, potentially involving unique enzyme-mediated processes that result in the distinct spiro[2H-indole-2,5'(4'H)-thiazol]-3-one structure found in related compounds like erucalexin (Pedras et al., 2006).
Scientific Research Applications
Antibacterial Activity : Erythbidin E, a compound related to Erythbidin A, showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Tanaka et al., 2007).
Phytoestrogens and Neurological Health : Phytoestrogens, which Erythbidin A may be classified under, have been studied for their potential in sustaining neurological health and preventing Alzheimer's disease (Du et al., 2006).
Cardiovascular Disease Treatment : The use of medicinal herbs, which might include compounds like Erythbidin A, has shown promise in treating cardiovascular diseases by improving conditions such as dyslipidemia, atherosclerosis, and hypertension (Chávez-Castillo et al., 2020).
Neuroprotection : Similar to other phytoestrogens, Erythbidin A could potentially exert neuroprotective effects at the plasma membrane. However, it's unclear if it can sustain neuron mitochondrial viability or induce cellular correlates of memory (Zhao et al., 2002).
properties
IUPAC Name |
8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNBCUTXAPZFIT-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3CC4=C(C=C(C=C4)O)OC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(C=CC(=C2O1)[C@H]3CC4=C(C=C(C=C4)O)OC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythbidin A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.